Lupanine perchlorate

Descripción general

Descripción

El perclorato de lupanina es un alcaloide quinolizidínico derivado de las semillas de diversas especies de Lupinus. Es conocido por sus diversas actividades biológicas y aplicaciones potenciales en varios campos, incluida la medicina y la agricultura. El compuesto se caracteriza por su estructura química única, que incluye un sistema de anillo quinolizidínico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El perclorato de lupanina se puede sintetizar a través de varios métodos. Un enfoque común implica la extracción de lupanina de las semillas de lupino, seguida de su conversión a perclorato de lupanina. El proceso de extracción típicamente implica el uso de solventes orgánicos como etanol o metanol. La lupanina extraída se hace reaccionar luego con ácido perclórico para formar perclorato de lupanina .

Métodos de producción industrial

La producción industrial de perclorato de lupanina implica procesos de extracción y purificación a gran escala. Las semillas de las especies de Lupinus se procesan para aislar la lupanina, que luego se convierte en perclorato de lupanina utilizando condiciones de reacción estandarizadas. El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El perclorato de lupanina experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.

Reactivos y condiciones comunes

Oxidación: El perclorato de lupanina se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones controladas.

Reducción: Las reacciones de reducción implican el uso de agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del perclorato de lupanina con propiedades químicas y biológicas alteradas.

Aplicaciones Científicas De Investigación

Antidiabetic Properties

Recent studies have highlighted the antidiabetic effects of lupanine, particularly when used in combination with other compounds. In a notable study, the combination of gamma conglutin (Cγ) and lupanine was tested on a Type 2 Diabetes (T2D) rat model. The results indicated significant reductions in glycemia and lipid levels when administered at specific doses (28 mg/kg BW Cγ + 20 mg/kg BW lupanine) compared to control groups. This combination showed efficacy comparable to conventional treatments such as metformin and glibenclamide .

Data Table: Antidiabetic Effects of Lupanine Combination Treatment

| Experimental Group | Pre-Treatment Glucose (mg/dL) | Post-Treatment Glucose (mg/dL) |

|---|---|---|

| Healthy Control | 112.6 ± 5.1 | 114.6 ± 7.4 |

| T2D Control | 479.2 ± 14.0 | 482.2 ± 26.2 |

| T2D Cγ + Lupanine | 564.6 ± 29.4 | 352.4 ± 54.7 |

| T2D Metformin + Glibenclamide | 299.0 ± 50.9 | 227.0 ± 19.2 |

This study suggests that lupanine could be integrated into diabetes management strategies due to its insulin secretagogue effect under hyperglycemic conditions .

Antimicrobial Activity

Lupanine exhibits notable antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus niger. The compound's bactericidal activity was confirmed through various assays, indicating its potential use in treating infections caused by resistant strains .

Case Study: Antimicrobial Efficacy of Lupanine

In an experimental setup, lupanine was tested against Staphylococcus aureus and Bacillus subtilis. Results showed significant inhibition of bacterial growth at specific concentrations, suggesting that lupanine could serve as a natural antimicrobial agent .

Anthelmintic Activity

Lupanine has also been evaluated for its anthelmintic properties, particularly against parasitic infections in ruminants. A study highlighted the potential of lupin seed extracts containing lupanine to inhibit larval migration of Haemonchus contortus, a major parasite affecting livestock.

Data Table: Anthelmintic Activity of Lupanine Extracts

| Extract Type | Inhibition Rate (%) |

|---|---|

| Lupin Seed Extract | 61.2 ± 5.2 |

| Drug-Susceptible Isolates | 93.6 ± 3.7 |

| Multidrug-Resistant Isolates | Notable Inhibition |

These findings suggest that lupanine and its derivatives could be developed into effective anthelmintic treatments for livestock .

Herbicidal Activity

The herbicidal properties of lupanine have also been documented, with studies indicating its ability to inhibit the growth of various plant pathogens such as Fusarium species and other fungi responsible for crop diseases . This suggests a dual role for lupanine in both agricultural pest management and crop protection.

Case Study: Herbicidal Effects on Crop Pathogens

In laboratory experiments, lupanine demonstrated significant inhibitory effects on the growth of Botrytis cinerea and Rhizoctonia solani, indicating its potential as a natural herbicide .

Mecanismo De Acción

El mecanismo de acción preciso del perclorato de lupanina no se comprende completamente. Se hipotetiza que funciona inhibiendo ciertas enzimas y vías de señalización asociadas con el crecimiento de células cancerosas y la inflamación. Además, se ha observado que el perclorato de lupanina desencadena la apoptosis, o muerte celular programada, en las células cancerosas. También modula la expresión génica hepática, influenciando diversas vías metabólicas .

Comparación Con Compuestos Similares

El perclorato de lupanina forma parte de un grupo más amplio de alcaloides quinolizidínicos, que incluyen compuestos como la esparteína y la lupinina. Estos compuestos comparten una estructura de anillo quinolizidínico similar, pero difieren en sus grupos funcionales específicos y actividades biológicas. El perclorato de lupanina es único debido a su grupo perclorato específico, que imparte propiedades químicas y biológicas distintas .

Lista de compuestos similares

- Espartein

- Lupinina

- 13-Hidroxilupanina

- 17-Hidroxilupanina

Actividad Biológica

Lupanine perchlorate, a derivative of the alkaloid lupanine, has garnered attention for its diverse biological activities. This compound is primarily derived from various species of the Lupinus plant and is characterized by its unique perchlorate salt form, which enhances its solubility and stability compared to its base form. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClNO

- Molecular Weight : Approximately 348.8 g/mol

- Structure : this compound features a quinolizidine ring system, which is common among quinolizidine alkaloids.

This compound exhibits significant biological activity through several mechanisms:

- Neuropharmacological Effects : It interacts with acetylcholine receptors and voltage-dependent ion channels, which can lead to neurotoxic effects at higher concentrations. This mechanism is crucial for understanding its potential applications in neuropharmacology.

- Antidiabetic Activity : Research indicates that this compound may modulate insulin secretion and glucose metabolism. In animal studies, doses as low as 20 mg/kg have shown efficacy in reducing glycemia without causing hypoglycemia, suggesting a potential role in diabetes management .

- Anti-inflammatory Properties : Lupanine and its derivatives have been noted for their anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.

Biological Activities

This compound has been studied for various biological activities:

- Antimicrobial Effects : The compound exhibits antimicrobial properties against several pathogens, making it a candidate for further exploration in pharmaceutical applications.

- Toxicological Profile : While beneficial at therapeutic doses, this compound can exhibit toxicity at higher concentrations due to its neuropharmacological effects. Understanding the dose-response relationship is vital for safe application .

Case Studies

- Diabetes Management :

-

Neurotoxicity Assessment :

- Research focusing on the neurotoxic effects of quinolizidine alkaloids has indicated that this compound can affect neurotransmitter systems significantly. The interaction with acetylcholine receptors was particularly noted as a critical factor in its toxicity profile.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Sparteine | Quinolizidine Alkaloid | Neurotoxic effects similar to lupanine |

| Angustifoline | Quinolizidine Alkaloid | Inhibits acetylcholine receptors |

| Lupinine | Quinolizidine Alkaloid | Exhibits anti-inflammatory properties |

| 13α-Hydroxylupanine | Lupanine Derivative | Potentially less toxic than lupanine |

Applications

This compound is being explored for various applications:

- Pharmaceutical Development : Its unique properties make it a candidate for developing new therapeutic agents targeting neurodegenerative diseases and metabolic disorders.

- Agricultural Use : Given its antimicrobial properties, this compound may also find applications in agriculture as a natural pesticide or growth enhancer.

Propiedades

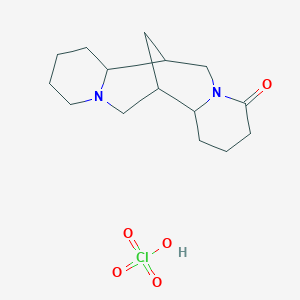

IUPAC Name |

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O.ClHO4/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;2-1(3,4)5/h11-14H,1-10H2;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZQTPMQQXAHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14691-01-1 | |

| Record name | Dodecahydro-7,14-methano-4H,6H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-4-one monoperchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecahydro-7,14-methano-4H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-4-one monoperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.